Cas no 1807055-58-8 (4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile)

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile structure
1807055-58-8 structure
Product name:4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile
CAS No:1807055-58-8
MF:C8H4F3IN2
Molecular Weight:312.030444145203
CID:4906971

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile
    • インチ: 1S/C8H4F3IN2/c9-8(10,11)7-4-5(12)3-6(14-7)1-2-13/h3-4H,1H2
    • InChIKey: RLCQGARTFJPDHI-UHFFFAOYSA-N
    • SMILES: IC1C=C(CC#N)N=C(C(F)(F)F)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 245
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 36.7

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029004389-250mg
4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile
1807055-58-8 95%
250mg
$1,038.80 2022-03-31
Alichem
A029004389-1g
4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile
1807055-58-8 95%
1g
$3,010.80 2022-03-31
Alichem
A029004389-500mg
4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile
1807055-58-8 95%
500mg
$1,617.60 2022-03-31

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile 関連文献

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrileに関する追加情報

Introduction to 4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile (CAS No. 1807055-58-8) in Modern Chemical Research

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile (CAS No. 1807055-58-8) is a highly versatile intermediate in the realm of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural composition, featuring a trifluoromethyl group, an iodine substituent, and an acetonitrile moiety attached to a pyridine backbone, makes it a valuable building block for the development of novel compounds. This compound has garnered significant attention due to its role in facilitating cross-coupling reactions, which are pivotal in constructing complex molecular architectures essential for drug discovery.

The trifluoromethyl group is a key feature of this compound, contributing to its reactivity and stability in various synthetic pathways. The presence of this group enhances the lipophilicity and metabolic stability of the resulting molecules, making them more suitable for biological applications. In recent years, there has been a surge in research focused on incorporating trifluoromethyl groups into pharmacophores due to their ability to modulate pharmacokinetic properties and improve binding affinity to biological targets.

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile serves as an excellent precursor for the synthesis of more complex heterocyclic compounds. The iodine atom at the 4-position allows for facile participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in constructing biaryl systems and other intricate molecular frameworks that are prevalent in modern drug candidates.

The acetonitrile substituent at the 6-position of the pyridine ring adds another layer of functionality, enabling further derivatization through nucleophilic substitution or condensation reactions. This versatility makes 4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile a preferred choice for medicinal chemists seeking to explore new chemical space.

In the context of pharmaceutical research, this compound has been utilized in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The combination of the trifluoromethyl group and the pyridine core provides a scaffold that can be easily modified to optimize potency and selectivity. Recent studies have demonstrated its application in generating novel small-molecule inhibitors with improved pharmacological profiles.

Moreover, agrochemical researchers have leveraged 4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile to develop advanced pesticides and herbicides. The trifluoromethyl group is known to enhance the bioactivity and environmental persistence of agrochemicals, making them more effective against pests while maintaining safety standards. The iodine atom further facilitates modifications that can fine-tune the mode of action and spectrum of activity.

The synthetic utility of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile extends beyond pharmaceuticals and agrochemicals. It has found applications in materials science, particularly in the development of organic electronic materials such as OLEDs (organic light-emitting diodes) and semiconductors. The electron-withdrawing nature of the trifluoromethyl group and the acetonitrile moiety contributes to the electronic properties of these materials, making them suitable for optoelectronic applications.

Recent advancements in synthetic methodologies have further enhanced the accessibility and efficiency of using 4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile as a starting material. Catalytic systems have been developed that allow for milder reaction conditions and higher yields, reducing waste and improving sustainability. These innovations align with the growing emphasis on green chemistry principles in industrial applications.

The future prospects of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile are promising, with ongoing research exploring its potential in emerging fields such as biologics and gene therapy. Its structural features make it an attractive candidate for developing novel therapeutic agents that target previously unmet medical needs.

In conclusion,4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile (CAS No. 1807055-58-8) is a cornerstone compound in modern chemical synthesis, with far-reaching implications across multiple industries. Its unique structural attributes enable diverse applications, from drug discovery to advanced materials science. As research continues to uncover new synthetic possibilities and therapeutic potentials,this compound will undoubtedly remain at the forefront of innovation.

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